molecular formula C6H6N2O4 B178244 2-Methoxy-4-nitropyridine 1-oxide CAS No. 14395-39-2

2-Methoxy-4-nitropyridine 1-oxide

Cat. No. B178244
CAS RN: 14395-39-2
M. Wt: 170.12 g/mol
InChI Key: WADMMVURLOMLRC-UHFFFAOYSA-N
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Patent
US05284838

Procedure details

A mixture of 6.3 g of 2-methoxy-4-nitropyridine N-oxide and 12.6 g of iron powder in 150 ml of acetic acid is heated for 1 hour at 100° C. After cooling, sodium hydroxide is added, the mixture is then filtered and the material on the filter is washed with water. The aqueous phase is extracted with ethyl ether. After drying and concentration, 3.6 g of an oil are recovered which crystallizes to a white solid.
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
12.6 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([N+:9]([O-])=O)[CH:6]=[CH:5][N+:4]=1[O-].[OH-].[Na+]>C(O)(=O)C.[Fe]>[NH2:9][C:7]1[CH:6]=[CH:5][N:4]=[C:3]([O:2][CH3:1])[CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
6.3 g
Type
reactant
Smiles
COC1=[N+](C=CC(=C1)[N+](=O)[O-])[O-]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
12.6 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the mixture is then filtered
WASH
Type
WASH
Details
the material on the filter is washed with water
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with ethyl ether
CUSTOM
Type
CUSTOM
Details
After drying
CONCENTRATION
Type
CONCENTRATION
Details
concentration, 3.6 g of an oil
CUSTOM
Type
CUSTOM
Details
are recovered which
CUSTOM
Type
CUSTOM
Details
crystallizes to a white solid

Outcomes

Product
Name
Type
Smiles
NC1=CC(=NC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.